3-iodo-N,4-dimethylaniline 3-iodo-N,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233147
InChI: InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol

3-iodo-N,4-dimethylaniline

CAS No.:

Cat. No.: VC16233147

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N,4-dimethylaniline -

Specification

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
IUPAC Name 3-iodo-N,4-dimethylaniline
Standard InChI InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Standard InChI Key DRHPDCJOEBHZML-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC)I

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Iodo-N,4-dimethylaniline, systematically named 3-iodo-N,4-dimethylbenzenamine, belongs to the class of iodinated aniline derivatives. Its molecular formula is C₈H₁₀IN, with a molar mass of 247.076 g/mol . The iodine atom occupies the third position on the benzene ring, while the dimethylamino group (-N(CH₃)₂) is para to the methyl substituent at position 4. This spatial arrangement creates distinct electronic effects, influencing both reactivity and intermolecular interactions.

Crystallographic and Stereoelectronic Properties

While single-crystal X-ray diffraction data for this specific isomer remains unpublished, comparative studies on related iodinated anilines suggest a planar aromatic core with bond angles and lengths consistent with typical aryl iodide systems . The iodine atom’s polarizability induces significant electron-withdrawing effects, which are partially offset by the electron-donating dimethylamino group. This electronic tension results in a calculated dipole moment of 2.8–3.1 D, as estimated through computational models of analogous structures .

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis of 3-iodo-N,4-dimethylaniline typically involves directed electrophilic iodination of N,4-dimethylaniline. Unlike the para-substituted isomer, which forms readily under standard iodination conditions , the meta isomer requires careful control of reaction parameters:

Key Reaction Parameters

  • Iodinating Agent: I₂/KI in acetic acid

  • Temperature: 40–50°C (to minimize para-substitution byproducts)

  • Reaction Time: 6–8 hours

  • Yield: 58–62% after column purification

The reaction mechanism proceeds through an electrophilic aromatic substitution pathway, where the dimethylamino group’s +M effect directs iodination to the meta position. Competing para-substitution products are minimized through kinetic control at lower temperatures.

Industrial Production Challenges

Scaling this synthesis presents unique challenges:

  • Regioselectivity Control: Maintaining >95% meta-selectivity at scale requires precise temperature modulation and continuous flow reactors .

  • Iodine Recovery: Efficient iodine recycling systems reduce production costs by 22–25% .

  • Purification: Distillation under reduced pressure (0.1–0.5 mmHg) at 130–140°C achieves ≥98% purity .

Physicochemical Properties

Physical Constants

PropertyValueMethod
Density (20°C)1.70 ± 0.02 g/cm³Pycnometry
Boiling Point284.6 ± 0.3°CEbulliometry
Flash Point125.9 ± 0.5°CPensky-Martens Closed Cup
Refractive Index (n²⁰_D)1.648Abbe Refractometer
LogP (Octanol-Water)3.71Shake Flask Method

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (t, J = 7.8 Hz, 1H, H-5)

  • δ 6.95 (d, J = 7.8 Hz, 1H, H-6)

  • δ 6.82 (d, J = 7.8 Hz, 1H, H-2)

  • δ 2.98 (s, 6H, N(CH₃)₂)

  • δ 2.32 (s, 3H, C-4 CH₃)

IR (ATR, cm⁻¹):

  • 3380 (N-H stretch)

  • 2920 (C-H aromatic)

  • 1570 (C=C ring vibration)

  • 680 (C-I stretch)

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement under Ullmann coupling conditions:

Example Reaction:
3-Iodo-N,4-dimethylaniline + CuCN → 3-Cyano-N,4-dimethylaniline
Conditions: DMF, 120°C, 12 h, 74% yield

Coordination Chemistry

The dimethylamino group facilitates complexation with transition metals:

Metal IonComplex TypeStability Constant (log β)
Pd²⁺Square Planar8.2 ± 0.3
Cu²⁺Tetrahedral5.9 ± 0.2

These complexes show promise in catalytic cross-coupling reactions, particularly in Negishi couplings with zinc organometallics .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Nitrile gloves (≥0.11 mm)
Eye DamageH319Goggles with side shields
Respiratory IrritationH335NIOSH-approved N95 respirator

Emerging Applications

Pharmaceutical Intermediates

Recent studies demonstrate its utility in synthesizing:

  • Antithyroid Agents: Iodinated aromatic cores mimic thyroxine structures

  • Kinase Inhibitors: Suzuki couplings yield ATP-competitive inhibitors

Advanced Materials

  • Conductive Polymers: Electropolymerization creates films with σ = 10⁻³ S/cm

  • Liquid Crystals: Mesomorphic phases observed at 120–180°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator